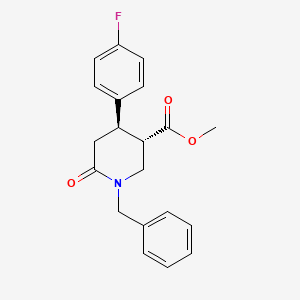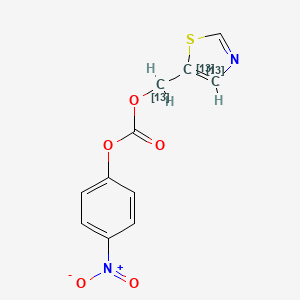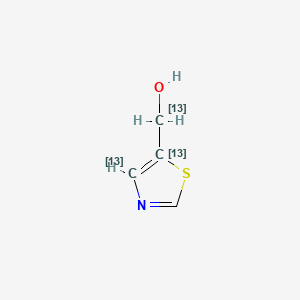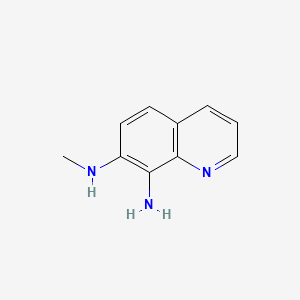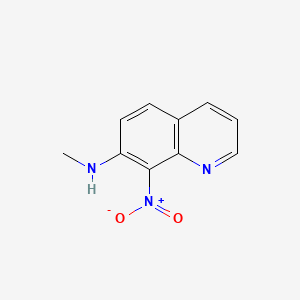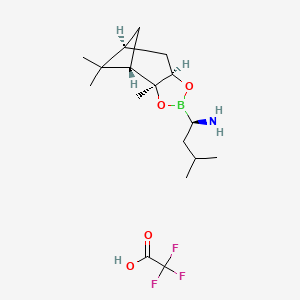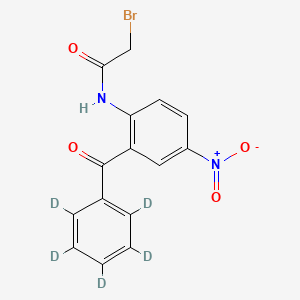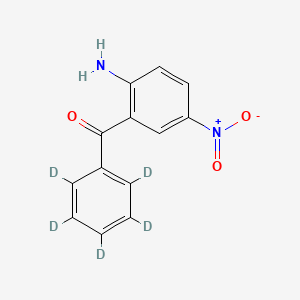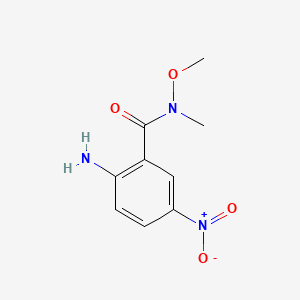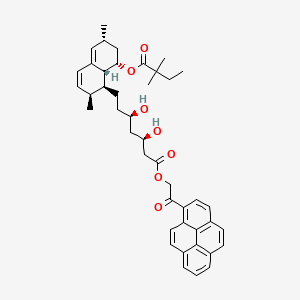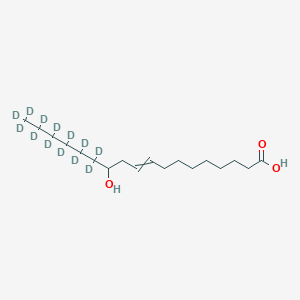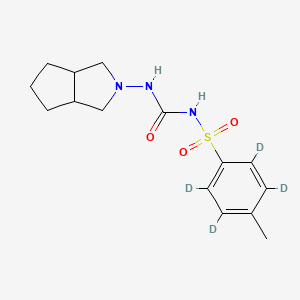![molecular formula C24H26O3S B563648 2-[(R)-benzhydrylsulfinyl]acetic acid;cumene CAS No. 112245-25-7](/img/structure/B563648.png)
2-[(R)-benzhydrylsulfinyl]acetic acid;cumene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-benzhydrylsulfinyl]acetic acid typically involves the reaction of benzhydryl sulfoxide with acetic acid under controlled conditions. One common method is the oxidation of benzhydryl sulfide to benzhydryl sulfoxide, followed by the reaction with acetic acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium periodate, and the process is carried out at room temperature to moderate temperatures to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-[®-benzhydrylsulfinyl]acetic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of catalysts and advanced purification techniques further enhances the production process, ensuring the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[®-benzhydrylsulfinyl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like aluminum chloride (AlCl3) are used in Friedel-Crafts alkylation and acylation reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted aromatic compounds. These products have diverse applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
2-[®-benzhydrylsulfinyl]acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-[®-benzhydrylsulfinyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can act as an electron-withdrawing group, influencing the reactivity of the compound. This interaction can modulate the activity of enzymes, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting its stability and reactivity in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzhydryl sulfoxide: A precursor in the synthesis of 2-[®-benzhydrylsulfinyl]acetic acid.
Benzhydryl sulfide: The reduced form of benzhydryl sulfoxide.
Sulfoxides and sulfones: Other compounds with similar functional groups and reactivity.
Uniqueness
2-[®-benzhydrylsulfinyl]acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Propriétés
IUPAC Name |
2-[(R)-benzhydrylsulfinyl]acetic acid;cumene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S.C9H12/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-8(2)9-6-4-3-5-7-9/h1-10,15H,11H2,(H,16,17);3-8H,1-2H3/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQNWUAAOBAEOI-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858102 |
Source


|
| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid--(propan-2-yl)benzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112245-25-7 |
Source


|
| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid--(propan-2-yl)benzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
